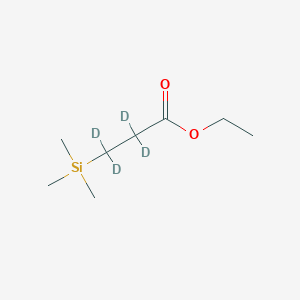

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4

Beschreibung

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 (abbreviated as Ethyl TSP-d4) is a deuterated organic compound widely utilized as an internal reference standard in nuclear magnetic resonance (NMR) spectroscopy. Its structure comprises an ethyl ester group, a trimethylsilyl (TMS) moiety, and four deuterium atoms replacing hydrogen at the 2,2,3,3 positions of the propionate chain. The deuterated backbone minimizes proton signal interference in deuterated solvents (e.g., D₂O or CDCl₃), while the TMS group provides a sharp singlet at 0 ppm for precise chemical shift calibration .

Ethyl TSP-d4 is particularly advantageous in organic-phase NMR due to its solubility in non-polar solvents, contrasting with its sodium salt counterpart, which is water-soluble. Its stability under varied experimental conditions and inertness in metabolic profiling make it a critical tool in fields such as metabolomics, materials science, and biomedical research .

Eigenschaften

IUPAC Name |

ethyl 2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5-7H2,1-4H3/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCANPYOQOFSGFD-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)C([2H])([2H])[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583726 | |

| Record name | Ethyl 3-(trimethylsilyl)(~2~H_4_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302911-89-3 | |

| Record name | Propanoic-2,2,3,3-d4 acid, 3-(trimethylsilyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302911-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(trimethylsilyl)(~2~H_4_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 302911-89-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation of 3-(Trimethylsilyl) Ethyl Propiolate

- Reaction : Ethyl propiolate reacts with chlorotrimethylsilane in the presence of triethylamine and dry benzene.

- Conditions :

- Equimolar amounts of ethyl propiolate, chlorotrimethylsilane, and triethylamine.

- Reaction temperature maintained around 60 °C.

- Triethylamine is added slowly to control exothermicity.

- Mechanism : Triethylamine acts as a base to scavenge HCl formed during silylation, facilitating the formation of the trimethylsilyl ester.

- Workup : After completion (~30 minutes), the reaction is quenched with water, and the product is extracted with benzene. The solvent is removed by flash evaporation, and the product is purified by vacuum distillation.

- Yield : Approximately 44% yield of 3-(trimethylsilyl) ethyl propiolate with boiling point ~60 °C at 10 mm Hg.

Deuterium Labeling via Catalytic Reduction

- Reduction : The triple bond in 3-(trimethylsilyl) ethyl propiolate is reduced using deuterium gas (D2) over a palladium on carbon catalyst.

- Setup : The compound is placed in a hydrogenation bottle flushed with nitrogen; 10% Pd/C catalyst is added.

- Process : Deuterium gas is introduced under controlled conditions until the desired deuterium incorporation is achieved.

- Outcome : This step converts the triple bond to a double bond or saturated bond with deuterium atoms replacing hydrogens at carbons 2 and 3, yielding 3-(trimethylsilyl) propionate-2,2,3,3-d4.

Conversion to Sodium Salt or Free Acid

- Saponification : The deuterated ester is treated with sodium metal in deuterium oxide (D2O) to form sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4.

- Conditions :

- Sodium metal is added to D2O to form sodium deuteroxide.

- The ester is added dropwise under stirring.

- The mixture is refluxed for about 30 minutes.

- Acidification : After cooling, hydrochloric acid is added to precipitate the free acid.

- Purification : The acid layer is washed, titrated to pH 8, and the product is purified by recrystallization from absolute alcohol and ethanol.

- Yield and Purity : Yields up to 90% with high isotopic purity (≥98 atom %D) and melting point around 310 °C.

Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Silylation | Ethyl propiolate, chlorotrimethylsilane, triethylamine, dry benzene | 60 °C | ~30 min | ~44 | Slow addition of triethylamine critical |

| Catalytic Deuteration | 3-(Trimethylsilyl) ethyl propiolate, D2, Pd/C catalyst | Room temp | Until uptake complete | Quantitative | Controlled D2 atmosphere required |

| Saponification and Acidification | Sodium metal, D2O, HCl | Reflux, then cooling | ~30 min reflux | ~90 | Recrystallization for purity |

Analytical and Research Findings

- Isotopic Purity : Achieved ≥98 atom % deuterium incorporation at carbons 2 and 3, confirmed by NMR spectroscopy.

- Physical Properties : Melting point ~310 °C for the sodium salt form; hygroscopic nature requires careful handling.

- Solubility : Sodium salt is water-soluble, facilitating use as an NMR standard.

- Stability : Stable under inert atmosphere; incompatible with strong oxidizing agents.

Notes on Process Optimization and Advantages

- The one-step silylation method using triethylamine and dry benzene significantly reduces reaction time and purification steps compared to earlier two-step procedures.

- Slow addition of triethylamine controls exothermicity and improves yield.

- Use of deuterium gas in catalytic reduction ensures selective and efficient incorporation of deuterium atoms.

- The process is scalable and reproducible, suitable for industrial pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy

Deuterated Solvent and Standard:

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 serves as a deuterated solvent and chemical shift reference in Nuclear Magnetic Resonance (NMR) spectroscopy. Its deuterium labeling allows for clearer spectral analysis by minimizing the interference from hydrogen signals. This is particularly useful in complex mixtures where precise chemical environment information is needed .

Chemical Shift Reference:

In NMR studies, it is often used as a standard reference for chemical shifts. The compound's consistent and well-defined chemical environment enables researchers to calibrate their NMR instruments accurately .

Pharmaceutical Applications

Drug Development:

The compound is employed in the pharmaceutical industry for drug formulation and development. Its properties help in enhancing the solubility and stability of active pharmaceutical ingredients (APIs). Additionally, it aids in the characterization of drug compounds through various spectroscopic methods .

Metabolic Studies:

Due to its deuterium labeling, this compound can be used in metabolic studies to trace the metabolic pathways of drugs within biological systems. This application is crucial for understanding drug metabolism and pharmacokinetics .

Analytical Chemistry

Mass Spectrometry:

The compound is also significant in mass spectrometry as a matrix or internal standard. It enhances the detection sensitivity and accuracy of mass spectrometric analyses by providing a stable reference point against which other compounds can be measured .

Sample Preparation:

In analytical procedures, it can be used to prepare samples for various types of analyses, including chromatography and spectrometry. Its compatibility with different solvents makes it versatile for preparing samples across multiple analytical techniques .

Case Study 1: NMR Spectroscopy Calibration

A study published in the Bulletin of the Chemical Society of Japan utilized this compound as a reference standard for calibrating NMR instruments. The results demonstrated improved accuracy in determining the chemical shifts of various organic compounds when using this standard compared to non-deuterated references .

Case Study 2: Drug Metabolism

Research conducted on the metabolic pathways of a new anti-cancer drug employed this compound as a tracer. The findings indicated that the compound effectively traced the drug's metabolic conversion in liver microsomes, providing insights into its pharmacokinetics and potential interactions with other metabolites .

Wirkmechanismus

The mechanism by which Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 exerts its effects is primarily through its interaction with molecular targets in analytical techniques. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and analysis of molecular structures. The trimethylsilyl group also contributes to the compound’s stability and reactivity in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Sodium 3-(Trimethylsilyl)Propionate-2,2,3,3-d4 (TSP-d4 Sodium Salt)

Structural Differences :

- Ethyl TSP-d4: C₈H₁₄D₄O₂Si (ethyl ester form).

- Sodium TSP-d4: C₅D₄H₅O₂SiNa (sodium salt form).

Key Comparisons :

| Property | Ethyl TSP-d4 | Sodium TSP-d4 |

|---|---|---|

| Solubility | Organic solvents (CDCl₃, DMSO-d6) | Aqueous solutions (D₂O, buffer systems) |

| NMR Applications | Organic-phase NMR, lipidomics | Aqueous-phase NMR, metabolomics |

| Chemical Shift | TMS singlet at 0 ppm | TMS singlet at 0 ppm |

| Deuterated Positions | 2,2,3,3 (propionate chain) | 2,2,3,3 (propionate chain) |

| Common Use Cases | Synthetic chemistry, organic analysis | Biological fluids, cell extracts |

The sodium salt is preferred in aqueous environments (e.g., biological samples) due to its hydrophilicity, while the ethyl ester is suited for organic matrices .

Ethyl 3-(Trimethylsilyl)Propiolate

Structural Differences :

- Ethyl TSP-d4: Propionate chain (single bonds).

- Ethyl Propiolate: Propiolate chain (triple bond at C≡C).

Key Comparisons :

| Property | Ethyl TSP-d4 | Ethyl 3-(Trimethylsilyl)Propiolate |

|---|---|---|

| Functional Group | Propionate (COO⁻ ester) | Propiolate (C≡C-COO⁻ ester) |

| Reactivity | Chemically inert | Reactive (participates in click chemistry) |

| Applications | NMR reference standard | Synthetic chemistry, polymer synthesis |

| Solubility | Organic solvents | Organic solvents (e.g., THF, ethers) |

The propiolate variant is structurally distinct due to its triple bond, enabling applications in catalysis and material synthesis, whereas Ethyl TSP-d4 is tailored for analytical precision .

Non-Deuterated TSP Analogs

Non-deuterated TSP compounds (e.g., sodium 3-(trimethylsilyl)propionate) lack isotopic labeling, resulting in proton signals that interfere with analyte peaks in deuterated solvents. Ethyl TSP-d4’s deuterated backbone eliminates this issue, enhancing spectral clarity in sensitive experiments .

Biologische Aktivität

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 (commonly referred to as TSP-d4) is a deuterated derivative of trimethylsilyl propionic acid. Its biological activity is primarily of interest in the fields of biochemistry and pharmacology, particularly regarding its applications in nuclear magnetic resonance (NMR) spectroscopy as a reference compound. This article explores the biological activity of TSP-d4, its applications, and relevant research findings.

TSP-d4 is characterized by its molecular formula and a molar mass of approximately 172.3 g/mol. It is often used as a deuterium-labeled silane in various analytical applications. Its primary role in biological studies is as an internal standard in NMR spectroscopy due to its ability to provide a consistent reference point for chemical shifts in aqueous solutions.

Biological Activity

The biological activity of TSP-d4 can be categorized into its roles in metabolic studies and its potential effects on cellular processes:

- Metabolic Studies : TSP-d4 serves as a standard for quantifying metabolites in biological samples. By using NMR spectroscopy with TSP-d4 as an internal standard, researchers can accurately measure the concentrations of various metabolites in complex biological matrices, such as serum or tissue extracts.

- Cellular Effects : While TSP-d4 itself does not exhibit significant direct biological activity, it may influence the behavior of other compounds when used in experimental settings. For example, studies have shown that the presence of TSP-d4 can affect the solubility and stability of certain metabolites during NMR analysis.

Case Studies

- NMR Metabolomics : In a study analyzing cachexia-related symptoms in mice, TSP-d4 was utilized as a reference standard to quantify levels of metabolites such as 3-hydroxybutyrate (3-HB) and ethyl 3-hydroxybutyrate (EHB). The results indicated that EHB administration significantly elevated serum and gastrocnemius levels of 3-HB, alleviating cachexia symptoms by improving muscle mass and reducing inflammation .

- Chemical Shift Reference : TSP-d4 has been used extensively in studies involving fast-atom bombardment mass spectrometry (FAB-MS) to provide accurate chemical shift references for various compounds. This application is crucial for characterizing complex biomolecules where precise measurements are necessary .

Comparative Data Table

| Compound | Molecular Formula | Molar Mass (g/mol) | Application Area |

|---|---|---|---|

| This compound | C₇H₁₅O₂SiD₄ | 172.3 | NMR Spectroscopy |

| 3-Hydroxybutyrate | C₄H₈O₃ | 104.1 | Metabolic Regulation |

| Ethyl 3-hydroxybutyrate | C₅H₁₀O₃ | 118.1 | Therapeutic Applications |

Q & A

Basic Research Questions

Q. What is the role of Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 in NMR spectroscopy, and how does it function as an internal standard?

- Methodological Answer : The compound serves as a chemical shift reference (δ = 0.00 ppm) in ¹H and ¹³C NMR due to its sharp singlet signal and stability. It is deuterated (d4) to avoid interference in proton-detected experiments. Researchers dissolve it in D₂O or deuterated solvents (e.g., DMSO-d6) at concentrations of 0.01–0.1% (w/v) to calibrate spectra. Its sodium salt form enhances solubility in aqueous matrices, making it ideal for biofluids like urine or cell media .

Q. How should this compound be prepared for quantitative NMR (qNMR) applications?

- Methodological Answer : For qNMR, prepare a stock solution in D₂O with 0.01% TSP-d4 (w/v). Add 50–100 µL to 500 µL of sample (e.g., biofluids) and mix thoroughly. Centrifuge at 4,000×g for 10 min to remove particulates before transferring to an NMR tube. Ensure the final pH is 7.0–9.0 to prevent signal drift .

Q. Why is deuterium labeling critical in this compound for NMR applications?

- Methodological Answer : Deuterium (²H) labeling minimizes splitting of the trimethylsilyl proton signal, ensuring a single sharp peak for precise referencing. This is essential in metabolic profiling, where overlapping signals from endogenous compounds (e.g., in urine or cell extracts) require high spectral resolution .

Advanced Research Questions

Q. How can researchers optimize NMR acquisition parameters when using this compound in complex biological matrices?

- Methodological Answer :

- Pulse Sequences : Use Carr-Purcell-Meiboom-Gill (CPMG) to suppress water signals in aqueous samples .

- Relaxation Delay : Set D1 ≥ 20 s to ensure full relaxation of the TSP-d4 signal in quantitative experiments .

- Scans : Acquire ≥128 scans for low-concentration metabolites to improve signal-to-noise ratios .

- Temperature Control : Maintain 298–299 K to stabilize chemical shifts in variable matrices .

Q. What methodologies resolve discrepancies in chemical shift referencing across solvent systems (e.g., D₂O vs. DMSO-d6)?

- Methodological Answer :

- Solvent-Specific Referencing : In D₂O, reference directly to TSP-d4 (δ = 0.00 ppm). In DMSO-d6, use the residual DMSO signal (δ = 2.49 ppm) and cross-reference with TSP-d4 in a separate D₂O experiment .

- pH Adjustment : For aqueous samples, buffer to pH 7.4 using KH₂PO₄ in D₂O to stabilize shifts .

Q. How can integration with chromatographic techniques enhance quantitative NMR accuracy?

- Methodological Answer : Pre-purify samples using pseudo two-dimensional liquid flash chromatography to isolate target analytes (e.g., curcuminoids) before NMR analysis. This reduces spectral complexity and improves quantification precision by minimizing signal overlap .

Q. What strategies mitigate pH-induced variations in NMR spectra when using this compound?

- Methodological Answer :

- Buffering : Use 1.5 M KH₂PO₄ in D₂O (pH 7.4) to stabilize pH during sample preparation .

- Post-Acquisition Correction : Apply algorithms in software like Chenomx NMR Suite to adjust shifts based on pH metadata .

Q. How can the stability of TSP-d4 be validated under varying experimental conditions?

- Methodological Answer :

- Longitudinal Stability Tests : Store prepared samples at 4°C and acquire spectra over 24–72 hours. Monitor signal integrity (linewidth, intensity) using MetaboLab software .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >100°C) and ensure compatibility with high-temperature protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.